molecular formula C21H17Cl2N5O3S B6574976 N-(3,5-dichlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide CAS No. 1105241-17-5

N-(3,5-dichlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide

Cat. No.: B6574976
CAS No.: 1105241-17-5
M. Wt: 490.4 g/mol
InChI Key: LCNCLNHSRMQNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a thiazolo[4,5-d]pyridazin derivative characterized by a fused heterocyclic core. The compound features a 3,5-dichlorophenyl acetamide moiety, a furan-2-yl substituent at position 7, and a pyrrolidin-1-yl group at position 2 of the thiazolo-pyridazin ring. These substituents likely influence its electronic, steric, and solubility profiles, which are critical for interactions with biological targets .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O3S/c22-12-8-13(23)10-14(9-12)24-16(29)11-28-20(30)18-19(17(26-28)15-4-3-7-31-15)32-21(25-18)27-5-1-2-6-27/h3-4,7-10H,1-2,5-6,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNCLNHSRMQNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC(=CC(=C4)Cl)Cl)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dichlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a furan ring, contributing to its biological activity. Its molecular formula is C19H16Cl2N4O3S, with a molecular weight of approximately 417.25 g/mol. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Compound 7d , a related structure, demonstrated effective inhibition against various bacterial strains including E. coli and MRSA, with minimal inhibitory concentration (MIC) values ranging from 1 to 8 μg/mL .
Bacterial StrainMIC (μg/mL)
E. coli1
MRSA8

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Studies on similar thiazole-pyridazine derivatives have shown promising results in inhibiting cancer cell proliferation. For example:

  • Pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes like DNA gyrase and acetylcholinesterase (AChE), which are crucial for bacterial survival and neurotransmission respectively .
  • Reactive Oxygen Species (ROS) Regulation : Some derivatives can modulate ROS levels in cells, contributing to their antimicrobial and anticancer effects .
  • Binding Affinity : Molecular docking studies suggest that the compound may bind effectively to target proteins involved in disease pathways, enhancing its therapeutic potential .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Antimicrobial Evaluation : A study demonstrated that derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested against standard drugs for comparative analysis .
  • Cytotoxicity Assays : Research involving the evaluation of cytotoxic effects on cancer cell lines revealed that certain derivatives could significantly reduce cell viability at low concentrations .

Scientific Research Applications

Structure and Composition

The compound has the molecular formula C21H17Cl2N5O3SC_{21}H_{17}Cl_{2}N_{5}O_{3}S and a molecular weight of approximately 490.4 g/mol. Its structure includes a dichlorophenyl group and a furan ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effective inhibition against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
E. coli1
MRSA8

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Properties

Recent studies have also explored the anticancer potential of N-(3,5-dichlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : 12 μM
  • Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects attributed to this compound. It may mitigate oxidative stress and inflammation in neuronal cells, indicating possible applications in neurodegenerative diseases such as Alzheimer's.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of thiazolo[4,5-d]pyridazin derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Structural Differences Hypothesized Impact on Properties
Target Compound - 3,5-dichlorophenyl (acetamide)
- Furan-2-yl (position 7)
- Pyrrolidin-1-yl (position 2)
C₂₁H₁₈Cl₂N₄O₃S Reference compound Higher lipophilicity (Cl groups), potential for π-π interactions (furan), enhanced solubility (pyrrolidine)
N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide - 4-Chlorophenyl (acetamide)
- 4-Fluorophenyl (position 7)
- Methyl (position 2)
C₂₀H₁₅ClFN₃O₂S - Methyl vs. pyrrolidin-1-yl
- 4-Fluorophenyl vs. furan-2-yl
Reduced steric bulk (methyl), altered electron distribution (fluorine vs. oxygen in furan)
2-(7-(4-Fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5-yl)-N-propylacetamide - Propyl (acetamide)
- 4-Fluorophenyl (position 7)
- Pyrrolidin-1-yl (position 2)
C₂₀H₂₂FN₅O₂S - Propyl vs. 3,5-dichlorophenyl
- 4-Fluorophenyl vs. furan-2-yl
Lower lipophilicity (propyl), reduced halogen-mediated binding affinity
N-(2,6-Dimethylphenyl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5-yl]acetamide - 2,6-Dimethylphenyl (acetamide)
- Furan-2-yl (position 7)
- Pyrrolidin-1-yl (position 2)
C₂₃H₂₄N₄O₃S - Methyl groups vs. Cl atoms
- Same furan and pyrrolidine
Increased steric hindrance (methyl), reduced electron-withdrawing effects

Key Research Findings and Implications

Substituent Effects on Bioactivity: The 3,5-dichlorophenyl group in the target compound enhances lipophilicity compared to analogs with single halogens (e.g., 4-chlorophenyl in ) or non-halogenated groups (e.g., propyl in ). This may improve membrane permeability but could reduce aqueous solubility .

Role of Heterocyclic Moieties :

  • The furan-2-yl group at position 7 introduces an oxygen-containing heterocycle, enabling hydrogen bonding and π-π stacking interactions distinct from fluorophenyl or phenyl analogs .
  • NMR studies on similar compounds (e.g., ) suggest that substituents at positions 2 and 7 significantly alter chemical environments, which could correlate with target-binding specificity.

Synthetic Considerations :

  • The synthesis of such compounds typically involves cyclization reactions, as seen in , with thiazolo-pyridazin cores formed via maleimide or carbothioamide intermediates.

Preparation Methods

Formation of the Pyridazine Intermediate

The synthesis begins with 4-amino-5-nitro-2,3-dihydrothieno[2,3-d]pyridazin-7(6H)-one as a starting material. Nitration of a thienopyridazine derivative under mixed acid conditions (H₂SO₄/HNO₃) introduces the nitro group at position 5. Reduction of the nitro group using hydrogenation (10% Pd/C, H₂) yields the corresponding amine, which undergoes cyclocondensation with thiourea in ethanol under reflux to form the thiazolo[4,5-d]pyridazine skeleton.

Key reaction conditions :

  • Nitration : 55°C, 15 hr, 95% yield.

  • Reduction : 40 psi H₂, RT, 88% yield.

  • Cyclocondensation : Ethanol, 78°C, 12 hr, 72% yield.

Functionalization at Position 2: Introduction of Pyrrolidin-1-yl Group

The amine at position 2 of the thiazolo[4,5-d]pyridazine core is substituted with pyrrolidine via a nucleophilic aromatic substitution (SNAr) reaction. Activation of the position with a leaving group (e.g., chlorine) is achieved using POCl₃, followed by displacement with pyrrolidine in dimethylformamide (DMF) at 80°C.

Optimization data :

Leaving GroupSubstrateTemperatureYield
Cl9a 80°C68%
Br9b 70°C74%

Installation of the Furan-2-yl Group at Position 7

Suzuki-Miyaura Cross-Coupling

A halogenated intermediate (bromine at position 7) undergoes Suzuki coupling with furan-2-ylboronic acid. The reaction employs Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a mixed solvent system (toluene/ethanol/H₂O) at 90°C.

Representative conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (3 eq).

  • Yield : 82% after 8 hr.

Synthesis of the Acetamide Side Chain

Preparation of 3,5-Dichlorophenylacetyl Chloride

3,5-Dichloroaniline is acetylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base. Subsequent oxidation with KMnO₄ in acidic medium yields 3,5-dichlorophenylacetic acid, which is converted to the acyl chloride using thionyl chloride.

Characterization data :

  • 3,5-Dichlorophenylacetic acid : ¹H NMR (400 MHz, CDCl₃) δ 7.38 (s, 2H), 3.72 (s, 2H).

Coupling to the Thiazolo[4,5-d]Pyridazine Core

The acyl chloride is reacted with the amine-functionalized thiazolo[4,5-d]pyridazine intermediate in DCM with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 6 hr, yielding the final acetamide product.

Reaction metrics :

  • Solvent : DCM.

  • Base : DIPEA (2 eq).

  • Yield : 75%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyridazine-H), 7.65 (d, J = 3.2 Hz, 1H, furan-H), 7.58 (s, 2H, dichlorophenyl-H), 4.12 (s, 2H, CH₂CO), 3.82–3.75 (m, 4H, pyrrolidine-H).

  • ¹³C NMR : δ 170.2 (C=O), 162.4 (thiazole-C), 151.2 (furan-C), 134.8 (dichlorophenyl-C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 532.0584 (C₂₃H₁₈Cl₂N₅O₃S requires 532.0586).

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

Early routes suffered from poor regiocontrol during thiazole annulation. Switching from thiourea to thioacetamide as the sulfur source improved selectivity, favoring the desired regioisomer (85:15 ratio).

Solvent Effects on Cross-Coupling

Microwave-assisted Suzuki coupling in DMF reduced reaction time from 8 hr to 45 min while maintaining yield (80%) .

Q & A

Q. What structural features of this compound contribute to its potential biological activity?

The compound’s dichlorophenyl group enhances lipophilicity and target-binding affinity, while the thiazolo-pyridazine core provides a rigid scaffold for enzyme or receptor interactions. The furan moiety may participate in hydrogen bonding or π-π stacking, and the pyrrolidin-1-yl group improves solubility and pharmacokinetic properties .

Q. What are the critical steps in synthesizing this compound?

Synthesis involves:

  • Thiazole formation : Using phosphorus pentasulfide (P₄S₁₀) to cyclize precursors into the thiazolo-pyridazine core.
  • Acetamide coupling : Reacting acyl chlorides with dichlorophenylamine under basic conditions (e.g., triethylamine).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .

Q. Which analytical techniques are essential for confirming its structure?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.1 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (m/z ≈ 490.4).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Advanced Research Questions

Q. How can researchers optimize the yield of the thiazolo-pyridazine core during synthesis?

  • Reaction temperature : Maintain 80–100°C for thiazole cyclization to prevent incomplete ring closure.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation.
  • Statistical optimization : Apply Design of Experiments (DoE) to identify interactions between variables like temperature, solvent ratio, and catalyst loading .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting bioassays.
  • Target specificity : Perform kinase profiling or receptor-binding assays to confirm selectivity.
  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., IC₅₀) with cellular viability (e.g., MTT assay) to distinguish direct vs. indirect effects .

Q. How can computational methods predict this compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs.
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories.
  • QSAR modeling : Correlate substituent electronegativity or steric bulk with activity trends .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Intermediate stability : Protect moisture-sensitive intermediates (e.g., thioamide precursors) under inert atmospheres.
  • Chromatography alternatives : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification.
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .

Methodological Guidance

Q. How to design a SAR study for derivatives of this compound?

  • Core modifications : Replace pyrrolidin-1-yl with morpholine or piperazine to assess steric effects.
  • Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF₃) on the dichlorophenyl ring.
  • Bioisosteric swaps : Substitute furan with thiophene to evaluate heterocycle tolerance .

Q. Which in vitro assays are suitable for evaluating its anti-inflammatory potential?

  • COX-2 inhibition : Measure IC₅₀ via fluorescence-based enzymatic assays.
  • NF-κB translocation : Use confocal microscopy in LPS-stimulated macrophages.
  • Cytokine profiling : Quantify TNF-α/IL-6 secretion via ELISA .

Q. How to address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% final concentration).
  • Nanoformulation : Prepare liposomal encapsulations to enhance bioavailability.
  • Prodrug design : Introduce phosphate esters for hydrolytic activation in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.